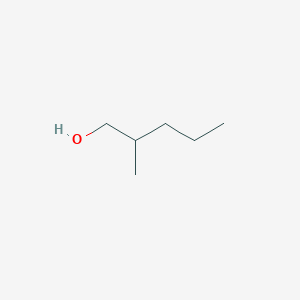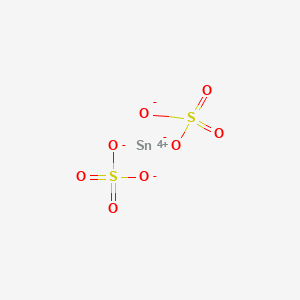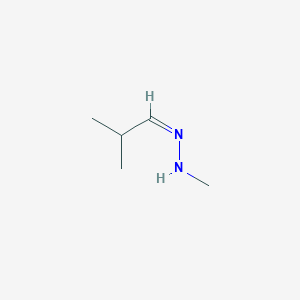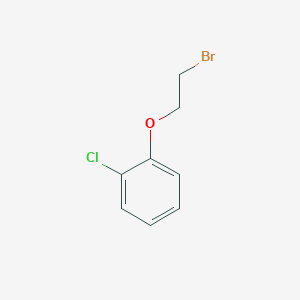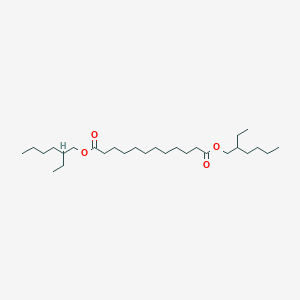![molecular formula C8H4BrNO2S B095998 3-Bromo-2-nitro-benzo[b]thiophene CAS No. 17402-78-7](/img/structure/B95998.png)
3-Bromo-2-nitro-benzo[b]thiophene
Overview
Description
3-Bromo-2-nitro-benzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167741. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Bromo-2-Nitro-1-Benzothiophene, also known as 3-Bromo-2-Nitrobenzo[b]thiophene or 3-Bromo-2-Nitro-benzo[b]thiophene, is a compound that has been studied for its potential biological activities Benzothiophene derivatives have been reported to exhibit cytotoxic activity, suggesting potential targets within cancer cells .
Mode of Action
Bronidox’s primary mode of action is believed to be the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth
Biochemical Pathways
Benzothiophene derivatives are known to play a role in various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cell proliferation, inflammation, and microbial growth.
Result of Action
Benzothiophene derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation
Properties
IUPAC Name |
3-bromo-2-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPNAJUHZJMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304856 | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17402-78-7 | |
| Record name | 17402-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q1: What makes the reactivity of 3-bromo-2-nitrobenzo[b]thiophene unique?
A: 3-Bromo-2-nitrobenzo[b]thiophene exhibits an intriguing reaction pathway when treated with amines in N,N-dimethylformamide (DMF). While typical aromatic nucleophilic substitution would be expected to replace the bromine atom, this compound undergoes a rearrangement. [, ] This results in the formation of two products: the expected N-substituted 3-amino-2-nitrobenzo[b]thiophene and its isomer, the unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophene. [, ] This unusual reactivity opens up possibilities for synthesizing specific isomers that are otherwise challenging to obtain.
Q2: How was this unusual rearrangement confirmed?
A: Initially, spectroscopic techniques were employed to confirm the structures of the unexpected isomeric products. [, ] Further research using 3-bromo-2-nitrobenzo[b]thiophene labeled with carbon-13 at the C-2 position provided definitive proof of a nitro group shift, rather than a carbon skeleton rearrangement, during the nucleophilic substitution with 3-(trifluoromethyl)aniline. []
Q3: What is the significance of this rearrangement in organic synthesis?
A: The observed rearrangement in 3-bromo-2-nitrobenzo[b]thiophene reactions with amines presents a novel synthetic route to N-substituted 2-amino-3-nitrobenzo[b]thiophenes. [] This is particularly valuable as the direct synthesis of these isomers from 2-bromo-3-nitrobenzo[b]thiophene proves difficult, often resulting in undesirable byproducts. []
Q4: What influences the ratio of isomeric products formed?
A: The specific amine employed in the reaction plays a crucial role in dictating the ratio of the two isomeric products. [, ] Research investigating the impact of ortho-substituted anilines on the reaction outcome provided insights into the product distribution and their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. [, ]
Q5: What is the proposed mechanism behind this rearrangement?
A: Further investigation into the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has shed light on the underlying mechanism. Evidence points towards a base-catalyzed mechanism being responsible for the observed rearrangement. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
